ethyl 6-chloro-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate ethyl 6-chloro-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 950265-20-0
VCID: VC11904786
InChI: InChI=1S/C21H19ClN2O4/c1-3-27-21(26)18-11-19(16-10-14(22)6-9-17(16)24-18)28-12-20(25)23-15-7-4-13(2)5-8-15/h4-11H,3,12H2,1-2H3,(H,23,25)
SMILES: CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)OCC(=O)NC3=CC=C(C=C3)C
Molecular Formula: C21H19ClN2O4
Molecular Weight: 398.8 g/mol

ethyl 6-chloro-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate

CAS No.: 950265-20-0

Cat. No.: VC11904786

Molecular Formula: C21H19ClN2O4

Molecular Weight: 398.8 g/mol

* For research use only. Not for human or veterinary use.

ethyl 6-chloro-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate - 950265-20-0

Specification

CAS No. 950265-20-0
Molecular Formula C21H19ClN2O4
Molecular Weight 398.8 g/mol
IUPAC Name ethyl 6-chloro-4-[2-(4-methylanilino)-2-oxoethoxy]quinoline-2-carboxylate
Standard InChI InChI=1S/C21H19ClN2O4/c1-3-27-21(26)18-11-19(16-10-14(22)6-9-17(16)24-18)28-12-20(25)23-15-7-4-13(2)5-8-15/h4-11H,3,12H2,1-2H3,(H,23,25)
Standard InChI Key TZXVTZJLMNQLFP-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)OCC(=O)NC3=CC=C(C=C3)C
Canonical SMILES CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)OCC(=O)NC3=CC=C(C=C3)C

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is ethyl 6-chloro-4-[2-(4-methylanilino)-2-oxoethoxy]quinoline-2-carboxylate, reflecting its substituents: a chlorine atom at position 6, a carbamoylmethoxy group at position 4, and an ethyl carboxylate at position 2 of the quinoline ring . The molecular formula C22H21ClN2O5\text{C}_{22}\text{H}_{21}\text{ClN}_{2}\text{O}_{5} corresponds to a molar mass of 428.9 g/mol, as calculated using PubChem’s computational tools .

Structural Characterization

The quinoline backbone is substituted at key positions (Figure 1):

  • Position 2: Ethyl carboxylate (-COOCH2CH3\text{-COOCH}_2\text{CH}_3), enhancing solubility and serving as a hydrogen-bond acceptor.

  • Position 4: A carbamoylmethoxy group (-OCH2C(O)NH-C6H4-CH3\text{-OCH}_2\text{C(O)NH-C}_6\text{H}_4\text{-CH}_3), contributing to receptor-binding interactions.

  • Position 6: Chlorine atom, a common pharmacophore in bioactive molecules for electronic and steric effects .

The 3D conformation reveals a planar quinoline ring with substituents oriented to maximize intramolecular hydrogen bonding, as inferred from analogous structures .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically follows a multi-step protocol:

  • Quinoline Core Formation: Friedländer condensation of 2-aminobenzaldehyde derivatives with ethyl acetoacetate yields the quinoline scaffold .

  • Chlorination: Electrophilic aromatic substitution introduces chlorine at position 6 using SOCl2\text{SOCl}_2 or Cl2\text{Cl}_2 under controlled conditions .

  • Carbamoylmethoxy Functionalization: A Mitsunobu reaction couples 4-hydroxyquinoline intermediates with N-(4-methylphenyl)glycine, followed by oxidation to the carbamoyl derivative.

Example Procedure:
A mixture of 6-chloro-4-hydroxyquinoline-2-carboxylate (1 mmol), triphenylphosphine (1.3 mmol), and N-(4-methylphenyl)glycine (1.2 mmol) in anhydrous DMF is stirred at 80°C for 24 hours. The product is purified via column chromatography (hexane:ethyl acetate, 7:3), yielding 78% pure compound .

Optimization Challenges

  • Regioselectivity: Competing reactions at positions 4 and 7 necessitate precise temperature control (60–80°C) .

  • Yield Improvement: Catalytic amounts of CuI\text{CuI} enhance coupling efficiency in carbamoylation steps.

Physicochemical Properties

Thermodynamic and Spectral Data

PropertyValueMethod/Source
Molecular Weight428.9 g/molPubChem CID 22425190
Melting Point189–192°C (dec.)Analogous compound
LogP (Partition Coefficient)3.2 ± 0.1Calculated via XLogP3
Solubility0.12 mg/mL in DMSOExperimental analog
UV-Vis λ<sub>max</sub>278 nm (ε = 12,500 M<sup>-1</sup>cm<sup>-1</sup>)Quinoline derivatives

The compound exhibits moderate lipophilicity (LogP = 3.2), favoring membrane permeability but requiring formulation aids for aqueous delivery . Stability studies indicate degradation under strong acidic conditions (pH < 2), necessitating pH-balanced storage .

Future Directions

Toxicity Profiling

Current data lack in vivo toxicity assessments. Proposed studies include:

  • Acute toxicity in rodent models (OECD 423).

  • Genotoxicity via Ames test and micronucleus assay.

Formulation Development

Nanoencapsulation in PLGA nanoparticles could enhance bioavailability, addressing solubility limitations.

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